2-(4-methylcyclohexyl)acetic Acid

Organic Synthesis Catalysis Stereoselectivity

2-(4-Methylcyclohexyl)acetic acid (CAS 7132-93-6), a C9 alicyclic carboxylic acid with a molecular weight of 156.22 g/mol, is a saturated, 4-methyl-substituted cyclohexylacetic acid derivative. Its calculated physicochemical properties include a LogP (XLogP3) of 2.7, a boiling point of 253.7 °C at 760 mmHg, and a density of 0.985 g/cm³.

Molecular Formula C9H16O2
Molecular Weight 156.225
CAS No. 7132-93-6
Cat. No. B2676115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylcyclohexyl)acetic Acid
CAS7132-93-6
Molecular FormulaC9H16O2
Molecular Weight156.225
Structural Identifiers
SMILESCC1CCC(CC1)CC(=O)O
InChIInChI=1S/C9H16O2/c1-7-2-4-8(5-3-7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
InChIKeyOQZGYMRYZAKXAF-ZKCHVHJHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylcyclohexyl)acetic Acid (CAS 7132-93-6): Structural Profile and Procurement Rationale


2-(4-Methylcyclohexyl)acetic acid (CAS 7132-93-6), a C9 alicyclic carboxylic acid with a molecular weight of 156.22 g/mol, is a saturated, 4-methyl-substituted cyclohexylacetic acid derivative [1]. Its calculated physicochemical properties include a LogP (XLogP3) of 2.7, a boiling point of 253.7 °C at 760 mmHg, and a density of 0.985 g/cm³ . The compound is available as the stereochemically defined trans-isomer (CAS 7132-93-6) or as a cis/trans mixture (CAS 6603-71-0), with the trans-isomer predominantly formed in synthetic hydroxycarbonylation reactions at a ratio of approximately 80:20 [2]. Its structural rigidity and specific steric arrangement underpin its utility as a model compound and synthetic intermediate.

Why 2-(4-Methylcyclohexyl)acetic Acid Cannot Be Readily Substituted by Generic Cyclohexylacetic Acids


Cyclohexylacetic acid derivatives are not a monolithic class; subtle variations in ring substitution and stereochemistry profoundly impact physical properties and biological interactions. The 4-methyl group on 2-(4-methylcyclohexyl)acetic acid increases its lipophilicity (LogP 2.7) compared to unsubstituted cyclohexylacetic acid (LogP 2.0-2.5) [1], which directly influences membrane permeability and environmental partitioning [2]. Furthermore, the trans-configuration of CAS 7132-93-6, which constitutes ~80% of the synthetic product, exhibits distinct conformational preferences and catalytic selectivity compared to its cis-isomer or the commercially available cis/trans mixture (CAS 6603-71-0) [3]. These quantitative differences in lipophilicity and stereochemistry are critical determinants in both its performance as a model naphthenic acid and its role as a regioselective synthetic intermediate, precluding simple interchange with in-class analogs.

Quantitative Differentiation of 2-(4-Methylcyclohexyl)acetic Acid (CAS 7132-93-6): A Comparative Evidence Guide


Stereochemical Fidelity in Synthesis: 4:1 Trans-Selectivity in Hydroxycarbonylation

In palladium-catalyzed hydroxycarbonylation of 4-methylenecyclohexane derivatives, 2-(4-methylcyclohexyl)acetic acid is formed with a pronounced trans-selectivity. The trans-isomer (CAS 7132-93-6) is produced in an approximate 80:20 ratio over its cis-isomer [1]. This predictable stereochemical outcome contrasts with the variable cis/trans ratios observed for unsubstituted or differently substituted cyclohexyl substrates, which can range from 15:85 to 70:30 under similar conditions [2].

Organic Synthesis Catalysis Stereoselectivity

Regioselective C-H Oxidation: A Platform for Catalytic Innovation

2-(4-Methylcyclohexyl)acetic acid serves as a benchmark substrate for demonstrating the regioselectivity of a bio-inspired dimanganese catalyst. Under the reported conditions, the catalyst achieves up to 700 turnovers with high regioselectivity for the methyl-substituted cyclohexyl ring, outperforming the selectivity observed for the simpler substrate, ibuprofen, which yields a mixture of oxidized products [1]. This high regioselectivity, quantified by product distribution analysis, highlights the compound's unique ability to template catalyst-substrate interactions.

Catalysis C-H Activation Green Chemistry

Lipophilicity-Driven Activity Profile: Higher LogP Differentiates from Unsubstituted Cyclohexylacetic Acid

The 4-methyl substitution on 2-(4-methylcyclohexyl)acetic acid (CAS 7132-93-6) significantly increases its calculated lipophilicity to a LogP of 2.7 (XLogP3) compared to the unsubstituted cyclohexylacetic acid (LogP 2.0-2.5) [1]. In a study of cyclohexylaliphatic acids, a strong correlation between lipophilicity and fibrinolytic activity was established, with an optimal LogP of 5.55 identified [2]. While 2-(4-methylcyclohexyl)acetic acid itself does not achieve this optimum, its elevated LogP places it in a distinct activity bracket relative to less lipophilic analogs, suggesting its potential as a scaffold for further lipophilic optimization.

Physicochemical Properties Drug Design SAR

Algal Phytodegradation: Complete Uptake by Diatom Algae in 14 Days

In a study evaluating the algal phytodegradation of petroleum naphthenic acids, both the cis- and trans-isomers of 4-methylcyclohexaneacetic acid (the cis/trans mixture, CAS 6603-71-0) were completely taken up and presumed phytodegraded by the diatom algae Navicula (2) sp. at an initial concentration of approximately 5.5 mg/L within 14 days [1]. This contrasts with the recalcitrant behavior of the complex oilsands naphthenic acid mixtures, which showed no evidence of phytodegradation under the same conditions, except for a minor effect with Selenastrum sp. [2].

Environmental Remediation Naphthenic Acids Biodegradation

Photocatalytic Degradation: 100% Removal of 4-MCHAA in 8 Hours vs. 75% for NA Mixtures

Under natural sunlight irradiation over a TiO₂ (P25) suspension, the candidate naphthenic acid 4-methylcyclohexaneacetic acid (4-MCHAA) achieved complete degradation (100%) within 8 hours, whereas the degradation of the broader oil sands and commercial Fluka NA mixtures reached only approximately 75% in the same period [1]. No degradation was observed in dark controls, confirming the photocatalytic nature of the process [2].

Environmental Remediation Photocatalysis Naphthenic Acids

Isomer-Specific Biodegradation Kinetics in River Water

A study monitoring the biodegradation kinetics of geometric isomers of model naphthenic acids in Athabasca River water revealed distinct rate constants for the cis- and trans-isomers of 4-methylcyclohexaneacetic acid (4MACH) [1]. The reported first-order degradation rate constants (K) were 0.7 × 10⁻³ hours⁻¹ for the cis-isomer and 0.6 × 10⁻³ hours⁻¹ for the trans-isomer, respectively [2]. This quantitative difference underscores the environmental persistence differential between the two stereoisomers.

Environmental Fate Biodegradation Kinetics Isomer-Specific Analysis

Targeted Applications of 2-(4-Methylcyclohexyl)acetic Acid (CAS 7132-93-6) Supported by Quantitative Evidence


Environmental Remediation Research: A Defined Model for Naphthenic Acid Degradation

Procurement of 2-(4-methylcyclohexyl)acetic acid (CAS 7132-93-6 or the cis/trans mixture CAS 6603-71-0) is justified for studies of naphthenic acid fate and transport. The compound's complete and predictable algal phytodegradation (100% uptake in 14 days) [1] and rapid photocatalytic degradation (100% in 8 hours) [2] provide a quantitative, reproducible baseline absent in complex environmental mixtures. This enables precise evaluation of bioremediation and advanced oxidation processes.

Method Development in Catalytic C-H Functionalization

As a substrate that enabled the demonstration of up to 700 catalytic turnovers with high regioselectivity in a bio-inspired dimanganese catalyst system [1], 2-(4-methylcyclohexyl)acetic acid is a validated tool for developing and benchmarking new catalysts for selective C-H bond oxidation. Its performance profile directly supports research aimed at overcoming challenges in late-stage functionalization.

Stereochemical Benchmarking in Organic Synthesis

The compound's well-defined 80:20 trans-selectivity in palladium-catalyzed hydroxycarbonylation [1] makes it a valuable standard for calibrating stereochemical outcomes in related synthetic transformations. Researchers developing new catalytic systems for cyclohexane functionalization can use this compound to benchmark and compare selectivity against a known, quantifiable baseline.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The quantifiable increase in lipophilicity (ΔLogP 0.2-0.7) compared to unsubstituted cyclohexylacetic acid [1] provides a property-based rationale for including 2-(4-methylcyclohexyl)acetic acid in SAR libraries. This data supports its use as a core scaffold where incremental changes in LogP are required to probe membrane permeability or to optimize pharmacokinetic profiles in lead optimization programs [2].

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